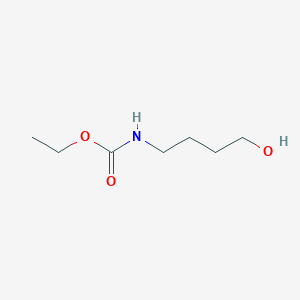

4-Ethoxycarbonylaminobutanol

Description

4-Ethoxycarbonylaminobutanol (CAS: N/A; molecular formula: C₇H₁₅NO₃) is a multifunctional organic compound featuring a butanol backbone substituted with an ethoxycarbonylamino (-NHCO₂CH₂CH₃) group at the fourth carbon. This structure combines hydrophilic (hydroxyl and amino groups) and lipophilic (ethoxycarbonyl moiety) properties, making it valuable in pharmaceutical synthesis, polymer chemistry, and as a precursor for bioactive molecules. Its synthesis typically involves coupling reactions, such as carbamate formation via reaction of 4-aminobutanol with ethyl chloroformate under basic conditions . Characterization relies on spectroscopic methods (IR, NMR, HRMS) to confirm functional groups and stereochemistry.

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

ethyl N-(4-hydroxybutyl)carbamate |

InChI |

InChI=1S/C7H15NO3/c1-2-11-7(10)8-5-3-4-6-9/h9H,2-6H2,1H3,(H,8,10) |

InChI Key |

ZFHAXRNFGZVSST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional attributes of 4-ethoxycarbonylaminobutanol can be contextualized against structurally related compounds. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | Solubility (H₂O) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₅NO₃ | -OH, -NHCO₂CH₂CH₃ | ~45–50 (predicted) | Moderate | Drug intermediates, polymers |

| 4-Methoxycarbonylaminobutanol | C₆H₁₃NO₃ | -OH, -NHCO₂CH₃ | ~55–60 | High | Peptide synthesis |

| 4-Aminobutanol | C₄H₁₁NO | -OH, -NH₂ | 38–40 | Very high | Surfactants, corrosion inhibitors |

| Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) | C₂₁H₂₃NO₅ | -CO₂Et, -NHAr, -C=C- | N/A (oil) | Low | Photodynamic therapy agents |

Functional Group Reactivity

- Ethoxycarbonyl vs. However, methoxy derivatives exhibit faster hydrolysis rates due to reduced steric hindrance.

- Amino-Alcohol Core: The -NH- and -OH groups enable hydrogen bonding, influencing solubility. 4-Aminobutanol (lacking the carbamate) is highly water-soluble but less stable under acidic conditions.

Spectroscopic Signatures

- IR Spectroscopy: this compound shows N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3200 cm⁻¹). In contrast, compound 4c lacks O-H but displays aromatic C-H (~3000 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

- ¹H NMR: The ethoxy group in this compound resonates as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), whereas 4c’s aryl protons appear at δ 6.8–7.2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.